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Compound of Interest

Compound Name: 2,2,4,4-Tetramethylpentane

Cat. No.: B094933

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2,2,4,4-
tetramethylpentane, a branched alkane of interest in various chemical and pharmaceutical
applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, offering a comprehensive reference for its structural
elucidation and characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for 2,2,4,4-tetramethylpentane are summarized in the
tables below, providing a clear and concise overview of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

Chemical Shift (8)

Multiplicity Integration Assignment
PpmM
1.26 S 2H CH:z
0.98 s 18H C(CH3)s

13C NMR (Carbon-13 NMR) Data
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Chemical Shift (8) ppm Carbon Type Assighment

52.8 CH2 Methylene Carbon
32.7 C Quaternary Carbon
315 CHs Methyl Carbon

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of 2,2,4,4-tetramethylpentane exhibits characteristic alkane

absorptions.

Wavenumber (cm~?)

Vibrational Mode

2960 - 2870 C-H Stretch (Alkyl)
1470 - 1450 C-H Bend (Methylene/Methyl)
1390 - 1365 C-H Bend (tert-Butyl)

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 2,2,4,4-tetramethylpentane is characterized by

significant fragmentation, with the base peak appearing at m/z 57.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Putative Fragment

57 100 [C(CH3)s]*

41 ~40 [CsHs]*

71 ~20 [CsH11]*

113 ~5 [M-CHs]+

128 <1 [M]* (Molecular lon)

Experimental Protocols
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The following protocols describe the general methodologies for obtaining the spectroscopic
data presented above. These are intended as a guide and may be adapted based on the
specific instrumentation and experimental requirements.

NMR Spectroscopy (*H and *3C)

Objective: To obtain high-resolution *H and 3C NMR spectra of 2,2,4,4-tetramethylpentane.
Methodology:

Sample Preparation: A solution of 2,2,4,4-tetramethylpentane is prepared by dissolving
approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.qg.,
chloroform-d, CDCIs). A small amount of tetramethylsilane (TMS) is added as an internal
standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.

'H NMR Acquisition:
o The spectrometer is tuned to the proton frequency.
o A standard one-pulse sequence is used to acquire the spectrum.

o Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-
2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition:
o The spectrometer is tuned to the carbon-13 frequency.

o A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance
sensitivity.

o Awider spectral width (e.g., 200-250 ppm) is used. Due to the lower natural abundance
and sensitivity of 13C, a longer acquisition time with a greater number of scans is typically
required.
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o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase infrared spectrum of 2,2,4,4-tetramethylpentane.
Methodology:

Sample Preparation: A small amount of liquid 2,2,4,4-tetramethylpentane is introduced into
an evacuated gas cell. The volatile nature of the compound allows it to readily vaporize and
fill the cell.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
Data Acquisition:
o A background spectrum of the empty gas cell is first recorded.

o The gas cell containing the vaporized sample is then placed in the spectrometer's sample
compartment.

o The spectrum is acquired over the mid-infrared range (typically 4000-400 cm™1).

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of 2,2,4,4-tetramethylpentane.
Methodology:

o Sample Introduction: Due to its volatility, 2,2,4,4-tetramethylpentane is introduced into the
mass spectrometer via a gas chromatography (GC) system or a direct insertion probe
suitable for volatile liquids.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b094933?utm_src=pdf-body
https://www.benchchem.com/product/b094933?utm_src=pdf-body
https://www.benchchem.com/product/b094933?utm_src=pdf-body
https://www.benchchem.com/product/b094933?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« lonization: Electron ionization is employed, with a standard electron energy of 70 eV. This
high energy level induces fragmentation of the molecule.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
using a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: An electron multiplier or similar detector is used to record the abundance of each
ion.

o Data Processing: The resulting data is plotted as a mass spectrum, showing the relative
intensity of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship
between the different techniques in elucidating the structure of 2,2,4,4-tetramethylpentane.
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Caption: General workflow for the spectroscopic analysis of 2,2,4,4-tetramethylpentane.
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Caption: Logical relationship between spectroscopic technigues and structural information.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,2,4,4-Tetramethylpentane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094933#spectroscopic-data-for-2-2-4-4-
tetramethylpentane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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